![molecular formula C15H26N4O B5652107 (3-ethyl-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5652107.png)
(3-ethyl-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, alkylation, and reduction steps, among others. For instance, the synthesis of dipeptidyl peptidase IV inhibitors involves complex reactions to achieve potent and selective compounds with high oral bioavailability, illustrating the intricacies involved in synthesizing complex molecules (Ammirati et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals the piperidine ring in a chair conformation, showcasing the detailed geometric parameters that can be examined for similar compounds (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds demonstrate their reactivity and potential applications. For example, novel compounds have been synthesized that exhibit autorecycling oxidation of amines and alcohols under specific conditions, indicating their chemical reactivity and potential utility in various reactions (Mitsumoto et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior of compounds under different conditions. The synthesis and characterization of specific compounds provide insights into their physical properties, which are essential for practical applications (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and oxidation potential, play a significant role in the compound's applications. Studies on related compounds have explored their synthesis, reactivity, and potential as antimicrobial agents, highlighting the importance of understanding chemical properties for targeted applications (Krishnamurthy et al., 2011).
特性
IUPAC Name |
[3-ethyl-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-3-15(12-20)6-5-7-19(11-15)10-13-8-17-14(16-4-2)18-9-13/h8-9,20H,3-7,10-12H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALOIUUUJUMZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)CC2=CN=C(N=C2)NCC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5652030.png)
![1-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5652037.png)
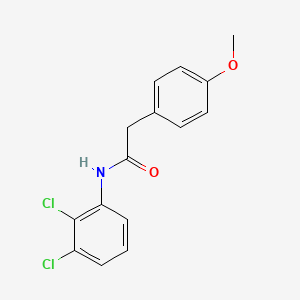
![N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5652050.png)
![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)
![(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine](/img/structure/B5652061.png)
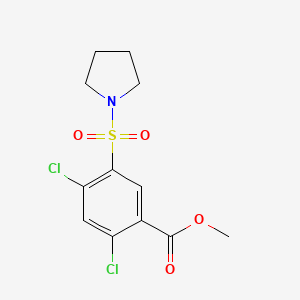
![2-adamantyl[2-(4-morpholinyl)ethyl]amine](/img/structure/B5652072.png)
![(3R,5S)-5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5652081.png)
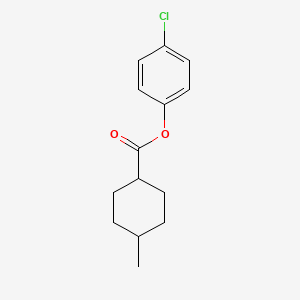
![N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5652088.png)
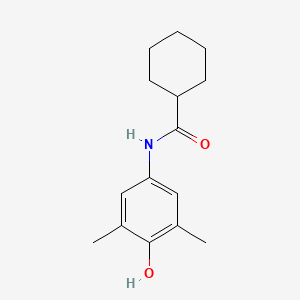
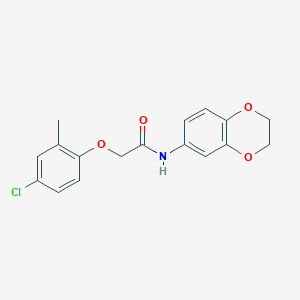
![3-{[acetyl(isopropyl)amino]methyl}-4-hydroxy-1-benzofuran-2-carboxylic acid](/img/structure/B5652103.png)